One promising application of TPGDA is in 3D printing as a support material for complex geometries. In material jetting additive manufacturing, intricate 3D objects require support structures to prevent collapsing during printing. Researchers have explored TPGDA-based inks that cure rapidly under UV light, providing temporary support for the printed object. These support structures can then be easily removed after printing due to their different chemical properties compared to the main printing material [].
TPGDA's ability to form polymers upon UV exposure makes it a valuable component in developing photopolymerizable materials. These materials find use in various research areas, including microfluidics, microlens fabrication, and bioprinting. Researchers can tailor the properties of the final polymer by incorporating TPGDA with other monomers and additives. This allows for the creation of materials with specific mechanical properties, surface functionalities, and biocompatibility depending on the research needs [].
TPGDA, despite being immiscible with water, can form emulsions when mixed with appropriate surfactants. Studying the stability of these emulsions is of interest to researchers in various fields. Factors like droplet size, creaming, and coalescence are investigated to understand the behavior of these emulsions. This knowledge can be applied in areas like drug delivery, where stable emulsions are crucial for controlled release of medications [].
Tripropylene glycol diacrylate (TPGDA) is a difunctional acrylic monomer, meaning it contains two acrylate groups (CH2=CHCOO) within its molecule []. These acrylate groups readily react with other molecules, making TPGDA a valuable intermediate for creating polymers. TPGDA is not naturally occurring, but is synthesized from tripropylene glycol (TPG) and acrylic acid []. Its significance lies in its use as a reactive component in UV-cured coatings, inks, and adhesives [].
The key feature of TPGDA's structure is the presence of two acrylate groups at each end of a central tripropylene glycol chain. The tripropylene glycol chain provides flexibility and spacer distance between the reactive acrylate groups []. This structure allows TPGDA to participate in crosslinking reactions, where multiple TPGDA molecules link together to form a polymer network.
TPGDA is typically synthesized by reacting TPG with acrylic acid in the presence of an acidic catalyst [].
TPG + 2Acrylic Acid -> TPGDA + Water
TPGDA readily undergoes free radical polymerization when exposed to UV light or electron beam radiation. During this process, the double bonds in the acrylate groups react with each other to form long polymer chains [].
TPGDA (multiple molecules) -> Poly(TPGDA) (polymer network)
Under extreme heat, TPGDA can decompose into smaller molecules such as acrylic acid, tripropylene glycol, and volatile organic compounds [].
TPGDA is considered a low to moderate hazard material []. However, it can cause skin and eye irritation, allergic skin reactions, and respiratory irritation upon exposure []. It is also toxic to aquatic life []. Safety precautions should be taken when handling TPGDA, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirators [].